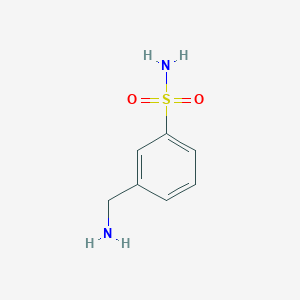

3-(Aminomethyl)benzenesulfonamide

Vue d'ensemble

Description

3-(Aminomethyl)benzenesulfonamide is a chemical compound with the CAS Number: 628298-58-8 . It has a molecular weight of 186.23 .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 3-(Aminomethyl)benzenesulfonamide, has been described in various studies . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides .Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)benzenesulfonamide has been analyzed in several studies . The InChI Code for this compound is 1S/C7H10N2O2S/c8-5-6-2-1-3-7 (4-6)12 (9,10)11/h1-4H,5,8H2, (H2,9,10,11) .Chemical Reactions Analysis

The chemical reactions involving 3-(Aminomethyl)benzenesulfonamide have been studied . For example, one study described the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Aminomethyl)benzenesulfonamide have been reported .Applications De Recherche Scientifique

Anticancer Agents

Benzenesulfonamide derivatives, including 3-(Aminomethyl)benzenesulfonamide, have been studied for their potential as anticancer agents . These compounds have shown significant inhibitory effects against certain cancer cell lines, such as the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . The derivatives were able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

Antimicrobial Agents

In addition to their potential as anticancer agents, benzenesulfonamide derivatives have also been studied for their antimicrobial properties . The compounds have shown promising results in inhibiting the growth of certain types of bacteria and fungi .

Carbonic Anhydrase Inhibitors

3-(Aminomethyl)benzenesulfonamide and its derivatives have been found to inhibit carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors . Inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Synthesis of New Compounds

3-(Aminomethyl)benzenesulfonamide can be used in the synthesis of new compounds. For example, it has been used in the synthesis of new 4-aminomethyl- and aminoethyl-benzenesulfonamide derivatives . These new compounds have been investigated for their inhibition activity towards human carbonic anhydrases .

Inhibition of Human Carbonic Anhydrases

The newly synthesized 4-aminomethyl- and aminoethyl-benzenesulfonamide derivatives have been found to inhibit human carbonic anhydrases I, II, IV, IX, and XII . These enzymes play crucial roles in various physiological processes, and their inhibition can have therapeutic implications .

Green Chemistry Applications

The synthesis of 3-(Aminomethyl)benzenesulfonamide and its derivatives can be carried out using green chemistry principles . This includes using a short reaction time, satisfactory yields, and effective purification and isolation procedures .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

3-(Aminomethyl)benzenesulfonamide, also known as Mafenide, is a sulfonamide-type antimicrobial agent . Its primary target is Carbonic Anhydrase 6 (CA6) . CA6 is an enzyme that plays a crucial role in maintaining pH balance, fluid balance, and electrolyte transport processes in the body . In addition, it has been found that this compound can selectively inhibit Carbonic Anhydrase IX (CA IX) , which is overexpressed in many solid tumors .

Mode of Action

3-(Aminomethyl)benzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, the compound prevents the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The inhibition of CA IX by 3-(Aminomethyl)benzenesulfonamide affects the tumor cells’ metabolism, causing a shift to anaerobic glycolysis with a significant modification in pH . This change in the metabolic pathway can lead to uncontrolled cell proliferation and consequently tumor hypoxia .

Pharmacokinetics

Upon topical administration, 3-(Aminomethyl)benzenesulfonamide is absorbed through devascularized areas into the systemic circulation . It is metabolized to a carbonic anhydrase inhibitor and is rapidly excreted in urine in high concentrations .

Result of Action

The inhibition of CA IX by 3-(Aminomethyl)benzenesulfonamide leads to a reduction in the bacterial population present in the burn tissue, promoting the healing of deep burns . In the context of cancer, the inhibition of CA IX can lead to the suppression of tumor growth .

Action Environment

The action of 3-(Aminomethyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH level of the environment can affect the compound’s efficacy, as the shift in tumor cells’ metabolism to anaerobic glycolysis significantly modifies the pH . Additionally, the presence of pus can inhibit the antibacterial action of the compound .

Propriétés

IUPAC Name |

3-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENXADRSCEPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588397 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)benzenesulfonamide | |

CAS RN |

628298-58-8 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

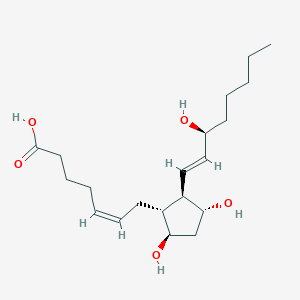

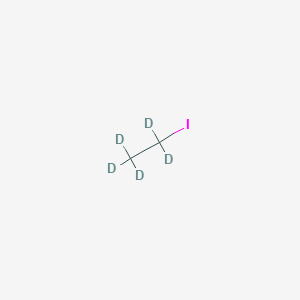

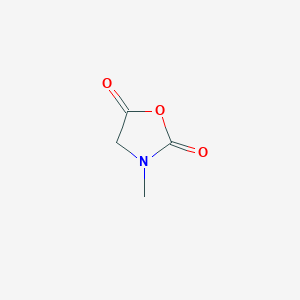

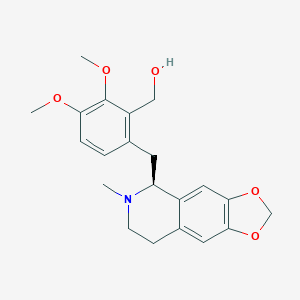

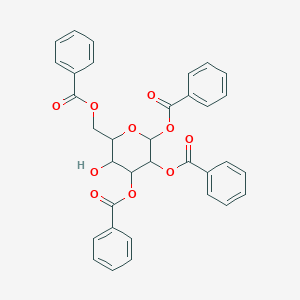

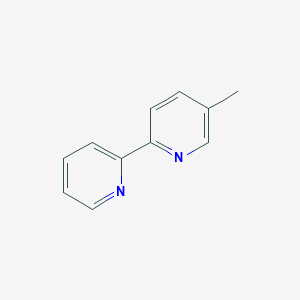

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)